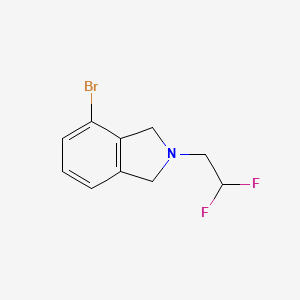

4-Bromo-2-(2,2-difluoroethyl)isoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2,2-difluoroethyl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2N/c11-9-3-1-2-7-4-14(5-8(7)9)6-10(12)13/h1-3,10H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDIUZXGMSWJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC(F)F)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 2,2 Difluoroethyl Isoindoline

Mechanisms of Isoindoline (B1297411) Core Formation in the Presence of Halogen and Fluorine

The synthesis of the isoindoline core, particularly when substituted with halogens, can be achieved through several strategic routes. One common approach involves the cyclization of appropriately substituted precursors. For instance, the synthesis of halogenated isoindoline derivatives can be accomplished through intramolecular cyclization reactions. rsc.org The presence of a bromine atom on the aromatic ring and fluorine atoms on the N-alkyl substituent introduces electronic factors that can influence the feasibility and outcome of these cyclization reactions. The specific synthesis of 4-Bromo-2-(2,2-difluoroethyl)isoindoline is documented, though detailed mechanistic studies of its core formation are not extensively published in readily available literature. bldpharm.com Generally, the formation of the isoindoline ring might proceed via reactions such as the cyclization of 2-alkynyl benzyl (B1604629) azides catalyzed by palladium, which can selectively produce 4-bromoisoquinolines and their derivatives. researchgate.net While not a direct synthesis of the saturated isoindoline, this highlights a pathway to a related brominated heterocyclic core.

Reactivity of the Bromine Substituent at the C-4 Position

The bromine atom at the C-4 position of the isoindoline ring is a key functional handle for a variety of chemical transformations, enabling the introduction of diverse molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org For substrates like 4-bromo-2-(2,2-difluoroethyl)isoindoline, a Suzuki-Miyaura coupling with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would be a primary method for C-C bond formation. nih.govnih.govorganic-chemistry.orgarkat-usa.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. ysu.amnih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. libretexts.orgmdpi.com The reaction of 4-bromo-2-(2,2-difluoroethyl)isoindoline with an alkene, catalyzed by a palladium complex, would lead to the formation of a substituted isoindoline with a new carbon-carbon double bond. nih.govthieme-connect.de The mechanism typically proceeds via oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations. libretexts.orgthieme-connect.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of 4-bromo-2-(2,2-difluoroethyl)isoindoline with an alkyne would introduce an alkynyl moiety at the C-4 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgnih.govresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org The reaction of 4-bromo-2-(2,2-difluoroethyl)isoindoline with an organozinc compound in the presence of a palladium or nickel catalyst would provide another avenue for C-C bond formation. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl, etc. |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd(0) or Ni(0) catalyst | Aryl-Alkyl, Aryl-Aryl, etc. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org For an SNAr reaction to occur on 4-bromo-2-(2,2-difluoroethyl)isoindoline, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org The isoindoline ring itself is not strongly electron-withdrawing. The electronic influence of the 2,2-difluoroethyl group, which is electron-withdrawing due to the inductive effect of the fluorine atoms, would be transmitted through the nitrogen atom and the aliphatic portion of the ring, likely having a modest activating effect on the aromatic ring for SNAr. However, without strong electron-withdrawing groups directly attached to the aromatic ring (ortho or para to the bromine), SNAr reactions are generally difficult. libretexts.orglibretexts.org The regioselectivity of SNAr reactions is well-documented in other systems, such as quinazolines, where substitution preferentially occurs at the more activated position. nih.gov

Lithiation and Subsequent Electrophilic Quenching Reactions

Lithiation of the aryl bromide, typically through halogen-metal exchange with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, would generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-4 position. This two-step process provides a versatile method for the functionalization of the isoindoline core.

Influence of the 2,2-Difluoroethyl Group on Reaction Pathways and Kinetics

The 2,2-difluoroethyl group attached to the nitrogen atom exerts a significant electronic influence on the isoindoline system, which in turn affects the reactivity of the molecule in various transformations.

Electronic Effects (Inductive and Mesomeric) of Geminal Fluorine Atoms

The two fluorine atoms on the ethyl group are highly electronegative. This leads to a strong electron-withdrawing inductive effect (-I effect). nih.govresearchgate.net This effect is transmitted through the sigma bonds, pulling electron density away from the nitrogen atom and, consequently, from the isoindoline ring system. This deactivation of the aromatic ring can influence the rates and feasibility of electrophilic aromatic substitution reactions, making them slower. Conversely, the increased electrophilicity at certain positions could be beneficial in other reaction types.

Steric Hindrance and Conformational Preferences Induced by the Difluoroethyl Moiety

The 2,2-difluoroethyl group attached to the nitrogen atom of the isoindoline ring system plays a crucial role in determining the molecule's conformational preferences and steric landscape. While specific conformational studies on 4-bromo-2-(2,2-difluoroethyl)isoindoline are not extensively documented, analogies can be drawn from related structures. The fluorine atoms, with their high electronegativity and relatively small van der Waals radius, introduce significant electronic effects. However, the gauche effect, which can favor a bent conformation, might be counteracted by steric repulsion with the isoindoline ring.

The steric hindrance imposed by the difluoroethyl moiety can influence the approach of reagents to the isoindoline ring, potentially directing reactions to less hindered positions. For instance, in reactions involving the bromine atom at the 4-position, the conformation of the difluoroethyl group could modulate the accessibility of this site.

Table 1: Comparison of Torsional Angles in Related Isoindoline Structures

| Compound | Torsion Angle | Value (°) | Reference |

| 2-(2-Bromoethyl)isoindoline-1,3-dione (Molecule A) | N—C—C—Br | -179.8 (5) | researchgate.net |

| 2-(2-Bromoethyl)isoindoline-1,3-dione (Molecule B) | N—C—C—Br | -179.4 (4) | researchgate.net |

| 2-(2-Bromoethyl)isoindoline-1,3-dione (Molecule C) | N—C—C—Br | -66.5 (6) | researchgate.net |

This table illustrates the conformational variability of a bromoethyl substituent on an isoindoline-related scaffold, suggesting that the difluoroethyl group in the title compound would also adopt specific preferred conformations.

Participation in Radical Processes and Single Electron Transfer (SET) Reactions

The carbon-bromine bond in 4-bromo-2-(2,2-difluoroethyl)isoindoline is a potential site for radical reactions. The C-Br bond can be cleaved homolytically under thermal or photochemical conditions, or through the action of radical initiators, to generate an aryl radical. This reactive intermediate can then participate in a variety of transformations, such as cross-coupling reactions or cyclizations.

Furthermore, the presence of the electron-withdrawing difluoroethyl group can influence the electron density of the aromatic ring, which in turn affects its susceptibility to single electron transfer (SET) processes. In a SET reaction, a single electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. libretexts.org The 4-bromo-2-(2,2-difluoroethyl)isoindoline could potentially act as either an electron acceptor, due to the electronegative substituents, or as a precursor to a radical species following a SET-initiated C-Br bond cleavage.

Studies on related bromo-difluoro compounds have demonstrated their participation in radical additions to alkenes and alkynes. nih.govresearchgate.net For example, ethyl 2-bromo-2,2-difluoroacetate can undergo radical addition to vinyl ethers mediated by sodium dithionite. nih.gov It is plausible that 4-bromo-2-(2,2-difluoroethyl)isoindoline could undergo similar radical transformations, opening up avenues for the synthesis of more complex molecules. The mechanism of these reactions often involves an initial SET from a reductant to the bromo-compound, followed by fragmentation of the resulting radical anion to release a bromide ion and a carbon-centered radical.

Derivatization Reactions at Other Positions of the Isoindoline Ring System

The 4-bromo-2-(2,2-difluoroethyl)isoindoline molecule offers several positions for further derivatization, allowing for the synthesis of a library of related compounds. The most prominent site for derivatization is the bromine atom at the 4-position of the isoindoline ring. This bromine atom can be readily substituted through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at this position.

In addition to the bromine atom, the aromatic protons on the isoindoline ring are also potential sites for electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents, namely the bromine atom and the alkylamino group, would need to be considered. The alkylamino group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The interplay of these electronic effects would determine the regioselectivity of any further substitution.

Derivatization could also potentially occur at the benzylic positions of the isoindoline ring (C1 and C3), although this would likely require more forcing conditions and could lead to ring-opening.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving 4-bromo-2-(2,2-difluoroethyl)isoindoline are not widely available in the literature. However, general principles of physical organic chemistry can be applied to predict the reactivity of this compound. For instance, the rate of nucleophilic substitution at the bromine atom would be influenced by the nature of the nucleophile, the solvent, and the catalyst used.

Kinetic studies of related reactions, such as oxygen atom transfer reactions, often reveal second-order rate laws, indicating an associative mechanism. nih.gov For a hypothetical cross-coupling reaction involving 4-bromo-2-(2,2-difluoroethyl)isoindoline, a detailed kinetic study would involve monitoring the disappearance of the starting material and the appearance of the product over time under various conditions (e.g., changing concentrations of reactants and catalyst). This would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be determined by performing kinetic experiments at different temperatures and applying the Eyring equation. This data would provide valuable insights into the transition state of the reaction. For example, a large negative entropy of activation would be consistent with an associative mechanism where the transition state is more ordered than the reactants. nih.gov

Table 2: Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Experiment | [4-Bromo-2-(2,2-difluoroethyl)isoindoline] (M) | [Arylboronic acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

This hypothetical data illustrates how a kinetic study could be designed to probe the mechanism of a key reaction. The results would suggest that the reaction is first order in the isoindoline derivative and the palladium catalyst, and zero order in the arylboronic acid under these conditions.

Advanced Theoretical and Computational Studies of 4 Bromo 2 2,2 Difluoroethyl Isoindoline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. For 4-Bromo-2-(2,2-difluoroethyl)isoindoline, a detailed analysis of its molecular orbitals and electrostatic potential surface provides critical insights into its reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In the case of 4-Bromo-2-(2,2-difluoroethyl)isoindoline, the HOMO is expected to be predominantly localized on the electron-rich aromatic ring of the isoindoline (B1297411) core, particularly influenced by the bromine atom's lone pairs. The LUMO, on the other hand, would likely be distributed across the aromatic system and potentially involve the antibonding orbitals associated with the carbon-bromine bond. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for 4-Bromo-2-(2,2-difluoroethyl)isoindoline

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the bromo-isoindoline ring system. |

| LUMO | -1.2 | Distributed across the aromatic system and C-Br bond. |

| HOMO-LUMO Gap | 5.3 | Indicative of moderate chemical stability. |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. Red-colored regions indicate a high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue-colored regions denote low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

For 4-Bromo-2-(2,2-difluoroethyl)isoindoline, the EPS analysis would likely reveal a region of significant negative potential around the bromine atom due to its high electronegativity and lone pairs. The fluorine atoms on the ethyl substituent would also create localized areas of negative potential. Regions of positive potential would be expected around the hydrogen atoms of the aromatic ring and the ethyl group.

The presence of heteroatoms such as bromine, nitrogen, and fluorine in 4-Bromo-2-(2,2-difluoroethyl)isoindoline leads to an uneven distribution of electron density, resulting in a polar molecule. Computational methods like Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges on each atom.

The bromine and fluorine atoms would carry significant partial negative charges due to their high electronegativity. The nitrogen atom would also exhibit a partial negative charge. The carbon atoms bonded to these electronegative atoms would, in turn, possess partial positive charges. This charge separation creates a permanent dipole moment, influencing the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions.

Conformational Landscape and Energetics

The 2,2-difluoroethyl group attached to the nitrogen atom of the isoindoline ring can rotate around the C-N bond. This rotation is not entirely free and is associated with energy barriers due to steric hindrance and electronic effects. Computational studies can map the potential energy surface as a function of the dihedral angle of this rotation.

The rotational barrier would likely be influenced by the steric interactions between the fluorine atoms of the ethyl group and the hydrogen atoms of the isoindoline ring. The presence of multiple stable conformers with different orientations of the N-substituent is expected, with the lowest energy conformer being the most populated at room temperature.

Table 2: Hypothetical Rotational Energy Barriers for the N-Substituent

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.5 | Eclipsed |

| 60 | 0.0 | Staggered (Gauche) |

| 120 | 3.2 | Eclipsed |

| 180 | 0.2 | Staggered (Anti) |

Note: The data in this table is illustrative and represents a simplified model of the rotational profile.

The five-membered ring of the isoindoline system is not perfectly planar and can adopt puckered conformations. The degree of puckering is influenced by the substituents on the ring and the nitrogen atom. The most common conformations for five-membered rings are the "envelope" and "twist" forms.

For 4-Bromo-2-(2,2-difluoroethyl)isoindoline, the fusion to the benzene (B151609) ring introduces significant constraints. However, the non-aromatic five-membered ring containing the nitrogen atom will still exhibit some degree of puckering. Computational analysis can determine the preferred puckering conformation and the energy barrier for interconversion between different puckered forms. The bromine atom and the N-substituent will influence the puckering to minimize steric strain. The lowest energy conformation would represent a balance between ring strain and the steric demands of the substituents.

Intermolecular Interactions and Aggregation Behavior (Theoretical)

The study of intermolecular interactions is crucial for understanding the solid-state properties, solubility, and potential for polymorphism of 4-Bromo-2-(2,2-difluoroethyl)isoindoline. Theoretical models can elucidate the nature and strength of these non-covalent interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, based on the electron density, would be employed to visualize and quantify these interactions. Molecular dynamics (MD) simulations could be used to model the aggregation behavior of multiple molecules in a simulated environment, providing insights into how they might arrange in a condensed phase.

Table 1: Hypothetical Intermolecular Interaction Energies for a Dimer of 4-Bromo-2-(2,2-difluoroethyl)isoindoline (Note: The following data is illustrative and not based on published experimental or computational results.)

| Interaction Type | Estimated Energy (kJ/mol) |

| Halogen Bond (C-Br···N) | -15 to -25 |

| π-π Stacking | -10 to -20 |

| Dipole-Dipole (C-F···H-C) | -5 to -15 |

| Van der Waals | -20 to -30 |

Vibrational and Electronic Spectroscopy Predictions (Quantum Chemical Approaches)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational spectra of molecules. cardiff.ac.uk By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. cardiff.ac.uk These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra. For 4-Bromo-2-(2,2-difluoroethyl)isoindoline, characteristic vibrational modes would include C-H stretching of the aromatic and ethyl groups, C-F stretching, C-N stretching, and the C-Br stretching frequency.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative and not based on published experimental or computational results.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

The prediction of NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei. modgraph.co.uk These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org Such calculations would provide theoretical ¹H and ¹³C NMR spectra, aiding in the structural confirmation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not based on published experimental or computational results.)

| Nucleus | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| CH₂ (isoindoline) | 4.0 - 4.5 |

| CH₂ (ethyl) | 3.0 - 3.5 |

| CHF₂ | 5.5 - 6.5 |

| Aromatic Carbons | 120 - 140 |

| C-Br (Aromatic) | 110 - 120 |

| CH₂ (isoindoline) | 50 - 55 |

| CH₂ (ethyl) | 45 - 50 |

| CHF₂ | 115 - 125 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the mechanisms and energetics of the chemical reactions used to synthesize 4-Bromo-2-(2,2-difluoroethyl)isoindoline.

A plausible synthetic route to 4-Bromo-2-(2,2-difluoroethyl)isoindoline could involve the N-alkylation of 4-bromoisoindoline (B145017) with a suitable 2,2-difluoroethylating agent. Computational methods can be used to model the reaction pathway of this step. By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Once the transition state for a reaction step has been identified, its structure and energy can be calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactants. physchemres.org The reaction free energy (ΔG) determines the spontaneity of the reaction. These thermodynamic and kinetic parameters provide valuable insights into the feasibility and rate of a synthetic step. physchemres.org

Table 4: Hypothetical Calculated Energies for the N-alkylation of 4-Bromoisoindoline (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Calculated Value (kJ/mol) |

| Activation Energy (Ea) | 80 - 100 |

| Enthalpy of Reaction (ΔH) | -40 to -60 |

| Free Energy of Reaction (ΔG) | -30 to -50 |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

The prediction of chemical reactivity is a cornerstone of computational chemistry, enabling scientists to foresee how a molecule will behave in a chemical reaction. This is achieved through the calculation of various reactivity descriptors derived from conceptual density functional theory (DFT). Among the most insightful of these are the Fukui functions and the more recently developed Parr functions, which help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions are defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In simpler terms, they indicate the propensity of a molecular site to undergo a nucleophilic or electrophilic attack.

For a nucleophilic attack (attack by an electron-rich species): The relevant Fukui function, denoted as f+(r ), is calculated based on the electron density of the anionic and neutral states of the molecule. A higher value of f+(r ) at a particular atom indicates a more favorable site for a nucleophilic attack.

For an electrophilic attack (attack by an electron-deficient species): The corresponding Fukui function, f-(r ), is determined from the electron densities of the neutral and cationic states. A larger value of f-(r ) on an atom suggests it is more susceptible to an electrophilic attack.

Parr Functions , proposed by Domingo, are an evolution of this concept and are derived from the spin density of the radical cation and radical anion of the molecule. researchgate.net They are considered powerful tools for predicting the most reactive sites in polar organic reactions. researchgate.net

Electrophilic Parr Function (P-(r)): This function is associated with the spin density of the radical cation and helps to identify sites susceptible to nucleophilic attack.

Nucleophilic Parr Function (P+(r)): This function is related to the spin density of the radical anion and points to the sites that are more likely to be attacked by an electrophile.

For a molecule like 4-Bromo-2-(2,2-difluoroethyl)isoindoline, a computational chemist would typically perform DFT calculations to obtain the optimized geometry and electron densities of the neutral molecule, its radical cation, and its radical anion. From these, the Fukui and Parr functions can be calculated for each atom in the molecule.

Expected Reactivity of 4-Bromo-2-(2,2-difluoroethyl)isoindoline based on General Principles:

In the absence of specific published data, a qualitative prediction of the reactivity of 4-Bromo-2-(2,2-difluoroethyl)isoindoline can be made based on its structure:

Aromatic Ring: The benzene ring of the isoindoline core is generally susceptible to electrophilic aromatic substitution. The bromine atom, being an ortho-, para-director, would influence the positions of attack. However, as a deactivator, it would make the ring less reactive than benzene itself. The positions ortho and para to the bromine atom (and meta to the isoindoline nitrogen) would be potential sites for electrophilic attack.

Nitrogen Atom: The nitrogen atom of the isoindoline ring possesses a lone pair of electrons, making it a potential nucleophilic center. However, its nucleophilicity would be influenced by the electron-withdrawing effect of the attached 2,2-difluoroethyl group.

Difluoroethyl Group: The two fluorine atoms are strongly electron-withdrawing, which would decrease the electron density on the adjacent carbon and nitrogen atoms. The methylene (B1212753) group attached to the nitrogen is a potential site for reactions, but its reactivity is modulated by the rest of the molecule.

Applications of 4 Bromo 2 2,2 Difluoroethyl Isoindoline in Advanced Chemical Synthesis

Precursor for the Synthesis of Novel Isoindoline (B1297411) Derivatives with Tailored Properties

The reactivity of the bromine atom and the isoindoline scaffold allows for the synthesis of a diverse array of derivatives with customized electronic and steric properties. These transformations are primarily achieved through carbon-carbon bond-forming cross-coupling reactions and functionalization of the nitrogen and aromatic ring.

The bromine atom at the 4-position of the isoindoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are fundamental in constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromo-isoindoline and a boronic acid or ester. This method is particularly useful for introducing aryl and heteroaryl moieties, leading to the synthesis of biaryl compounds with potential applications in medicinal chemistry and materials science. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Heck Coupling: The Heck reaction facilitates the coupling of the bromo-isoindoline with alkenes to form substituted alkenes. This transformation is valuable for synthesizing vinyl-substituted isoindolines, which can serve as monomers for polymerization or as intermediates for further functionalization.

Sonogashira Coupling: This cross-coupling reaction involves the use of a terminal alkyne to introduce an alkynyl group onto the isoindoline core. The resulting alkynyl-isoindoline derivatives are important precursors for the synthesis of more complex molecules, including conjugated polymers and macrocycles. The reaction is typically catalyzed by a combination of palladium and copper complexes.

Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond between the bromo-isoindoline and a primary or secondary amine. This reaction is instrumental in the synthesis of arylamine derivatives, a common motif in pharmacologically active compounds and organic electronic materials. The selection of a suitable phosphine ligand is critical for the success of this transformation. beilstein-journals.orgresearchgate.net

Table 1: Exemplary Cross-Coupling Reactions of 4-Bromo-2-(2,2-difluoroethyl)isoindoline The following data is illustrative and based on typical conditions for analogous substrates.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| Heck | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 70-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 80-90 |

Beyond the transformations at the bromine position, the isoindoline scaffold itself offers opportunities for further derivatization, allowing for fine-tuning of the molecule's properties.

Nitrogen Atom Derivatization: While the nitrogen in 4-Bromo-2-(2,2-difluoroethyl)isoindoline is already alkylated, modifications of the N-substituent, if desired, would need to be planned prior to the synthesis of the core structure. The synthesis of a range of N-alkylated indoles and isoindolinones is a well-established field. organic-chemistry.orgacs.org

Aromatic Ring Functionalization: The aromatic ring of the isoindoline core can undergo electrophilic aromatic substitution reactions, although the presence of the bromine atom and the fused pyrrolidine (B122466) ring will influence the regioselectivity of these transformations. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce additional functional groups, further expanding the molecular diversity of the derivatives. researchgate.netorganic-chemistry.orgnih.gov The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.orgresearchgate.netsemanticscholar.org

Table 2: Potential Aromatic Ring Functionalization Reactions The following data is illustrative and based on general principles of electrophilic aromatic substitution.

| Reaction | Reagent | Catalyst | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | - | 7-position |

| Bromination | Br₂ | FeBr₃ | 7-position |

| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | 7-position |

Building Block for Complex Polycyclic Systems and Heterocycles (Non-Biological Targets)

The difunctional nature of 4-Bromo-2-(2,2-difluoroethyl)isoindoline makes it an excellent starting material for the construction of complex polycyclic and heterocyclic systems through intramolecular and intermolecular cyclization strategies. The bromine atom can be converted into other functional groups that can then participate in ring-forming reactions. For instance, a Suzuki coupling to introduce a vinyl group, followed by an intramolecular Heck reaction, could lead to the formation of a new fused ring system. Similarly, Sonogashira coupling followed by an intramolecular cyclization can be a pathway to isoindoline-fused heterocycles. The synthesis of polycyclic isoindolines is an active area of research. organic-chemistry.orgmdpi.com

Integration into New Catalyst Systems or Ligand Design (Purely Chemical)

Isoindoline-based structures have been explored as scaffolds for the design of novel ligands for transition metal catalysis. The nitrogen atom and the aromatic ring can be functionalized with donor groups to create pincer-type or other multidentate ligands. The 2-(2,2-difluoroethyl) group can provide specific steric and electronic properties to the resulting metal complex. The bromine atom at the 4-position can be used as a handle to attach the isoindoline ligand to a solid support or to a larger molecular framework. Isoindoline-derived pincer ligands have shown promise in asymmetric catalysis. rsc.orgresearchgate.netacs.orgnih.govrsc.org

Potential in Organic Materials Chemistry (Excluding Biological Applications)

The unique combination of a fluorinated alkyl chain and a modifiable aromatic core suggests potential applications of 4-Bromo-2-(2,2-difluoroethyl)isoindoline derivatives in materials science.

Derivatives of 4-Bromo-2-(2,2-difluoroethyl)isoindoline, particularly those with extended π-conjugation achieved through cross-coupling reactions, are expected to exhibit interesting photophysical properties. The introduction of electron-donating and electron-accepting groups through the synthetic handles on the molecule can be used to tune the absorption and emission wavelengths of the resulting compounds. The difluoroethyl group can enhance the solubility and stability of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in non-biological systems. The study of the photophysical properties of functionalized isoindoline derivatives is an emerging field. beilstein-journals.orgnih.govresearchgate.net

Table 3: Predicted Photophysical Properties of Hypothetical Derivatives

| Derivative (substituent at 4-position) | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Potential Application |

|---|---|---|---|

| 4-Phenyl | 320-340 | 380-420 | Blue Fluorophore |

| 4-(Diphenylamino) | 360-380 | 450-490 | Hole-Transport Material |

Monomers or Building Blocks in Polymer Synthesis (Chemically-driven applications)

Extensive research of publicly available scientific literature and chemical databases did not yield any specific examples or detailed research findings on the use of 4-Bromo-2-(2,2-difluoroethyl)isoindoline as a monomer or building block in polymer synthesis. While the molecular structure of 4-Bromo-2-(2,2-difluoroethyl)isoindoline, featuring a reactive bromo- group and a difluoroethyl moiety, suggests potential for incorporation into polymeric chains, no studies detailing such applications could be identified.

The bromo- functionality on the isoindoline ring could theoretically serve as a site for various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, which are common methods for forming carbon-carbon bonds in the synthesis of conjugated polymers. These types of polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the difluoroethyl group attached to the nitrogen atom could influence the solubility, thermal stability, and electronic properties of a resulting polymer.

However, without any documented research on the polymerization of 4-Bromo-2-(2,2-difluoroethyl)isoindoline, any discussion of its role in polymer synthesis remains speculative. There are no available data on polymerization conditions, the properties of any resulting polymers, or their performance characteristics. Consequently, no data tables or detailed research findings can be presented for this specific application.

Further research and investigation would be necessary to explore the potential of 4-Bromo-2-(2,2-difluoroethyl)isoindoline as a monomer and to characterize the properties of any polymers derived from it.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-(2,2-difluoroethyl)isoindoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromine substituents in isoindoline derivatives can undergo Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. The difluoroethyl group may be introduced via alkylation using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. 80°C) is critical for minimizing side reactions like dehalogenation .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane. Yields >70% are achievable with careful stoichiometric control .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- NMR : H NMR confirms the presence of the difluoroethyl group (δ ~4.5–5.0 ppm for -CH₂CF₂H splitting patterns) and aromatic protons (δ ~7.0–8.0 ppm for isoindoline). F NMR detects fluorine environments (δ -110 to -120 ppm for CF₂) .

- X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities, as demonstrated for related isoindoline derivatives (e.g., 2-(2-Bromoethyl)isoindoline-1,3-dione, R factor = 0.061) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₀H₉BrF₂N requires m/z 276.9924) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for brominated isoindoline derivatives?

- Methodology :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for purported targets (e.g., kinases).

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if metabolites contribute to observed bioactivity discrepancies .

- Case Study : Structural analogs like 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide show enhanced activity due to fluorine’s electronegativity and bromine’s leaving-group potential. Cross-validate findings using knockout models or siRNA silencing .

Q. What computational strategies are recommended to predict the reactivity of the difluoroethyl group in nucleophilic environments?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions at the difluoroethyl carbon. Basis sets like B3LYP/6-311+G(d,p) provide accurate activation energy barriers.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.

- Docking Studies : Assess steric hindrance using AutoDock Vina when designing derivatives for protein binding .

Q. How can crystallographic data address inconsistencies in proposed tautomeric forms of 4-Bromo-2-(2,2-difluoroethyl)isoindoline?

- Methodology :

- Single-Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to stabilize specific tautomers.

- Comparative Studies : Contrast with structurally characterized analogs, such as 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol (R factor = 0.024), to identify trends in bond lengths and angles .

Experimental Design & Data Analysis

Q. What strategies optimize the regioselectivity of bromine substitution in isoindoline derivatives?

- Methodology :

- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂ for Suzuki coupling) to steer bromination to the 4-position.

- Lewis Acid Catalysis : Use FeBr₃ or AlCl₃ to enhance electrophilic aromatic substitution at electron-rich positions.

- Competition Experiments : Compare bromination rates in derivatives lacking the difluoroethyl group to isolate steric/electronic effects .

Q. How should researchers validate the purity of this compound for in vivo studies?

- Methodology :

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients; ensure peak homogeneity (>95% purity).

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/F percentages (tolerances <0.4%).

- Residual Solvent Testing : Perform GC-MS to detect traces of DMF or THF (ICH Q3C guidelines) .

Contradiction Resolution

Q. Why might NMR data for the difluoroethyl group vary between synthetic batches?

- Root Cause : Conformational flexibility of the -CH₂CF₂H group leads to dynamic effects in solution. Low-temperature NMR (-40°C in CD₂Cl₂) can "freeze" rotamers and simplify splitting patterns.

- Verification : Compare with static DFT-generated NMR spectra (e.g., using ADF software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.